N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-3,4-dihydropyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(10)7-6-3-4-9(2)8-6/h3-4H2,1-2H3,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQJUSBMLATGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502255 | |
| Record name | N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64513-41-3 | |
| Record name | N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the cyclization of chalcones with hydrazine hydrate in the presence of acetic acid. The reaction conditions often include moderate temperatures and a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide and its derivatives have shown significant antimicrobial properties. Research indicates that pyrazole compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of pyrazole have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, demonstrating efficacy comparable to standard antibiotics such as Clotrimazole and Chloramphenicol .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which are crucial in treating conditions like arthritis. Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
Anticancer Potential
Research has highlighted the anticancer properties of pyrazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their utility in cancer therapy . The mechanisms of action often involve the modulation of signaling pathways associated with cell proliferation and survival.
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its potential as a pesticide. Compounds containing the pyrazole moiety have demonstrated effectiveness against various agricultural pests and diseases. The mode of action typically involves disrupting metabolic processes in target organisms, thereby providing a means of crop protection .
Materials Science
Nonlinear Optical Properties
The compound showcases nonlinear optical (NLO) properties, which are valuable in the development of advanced materials for photonic applications. Pyrazole derivatives have been studied for their ability to exhibit high second-order NLO responses, making them suitable for use in devices such as frequency doublers and optical limiters .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide (CAS: 61447-56-1)
- Structure : The pyrazole core is substituted with a phenyl group at N1 and a para-substituted phenyl ring on the acetamide nitrogen.
- Molecular Formula : C₁₇H₁₇N₃O
- Molecular Weight : 279.34 g/mol
- Key Differences :
N-{4-[1-Acetyl-5-(4-methoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-acetamide (CAS: 85791-61-3)
- Structure : Features a 4-methoxyphenyl group at C5 and an acetylated N1 position.
- Molecular Formula : C₂₀H₂₁N₃O₃
- Molecular Weight : 351.41 g/mol
- The acetyl substituent at N1 may reduce hydrogen-bonding capacity compared to the methyl group in the parent compound .
2-(3-Cyano-4,6-bis(4-chlorophenyl)-2-oxopyridin-1(2H)-yl)-N-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide (Compound 21)
- Structure : A hybrid molecule combining a pyrazole-acetamide moiety with a chlorophenyl-substituted pyridone.
- Molecular Formula : C₂₈H₂₁Cl₂N₅O₂
- Molecular Weight : ~529.3 g/mol
- Key Differences: The bulky chlorophenyl and cyano groups enhance lipophilicity, likely improving membrane permeability but reducing aqueous solubility. Demonstrated antiproliferative activity via EGFR/BRAFV600E inhibition, suggesting structural complexity correlates with biological potency .
Tetrahydrocarbazole-Acetamide Derivatives (e.g., N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)
- Structure : Incorporates a tetrahydrocarbazole scaffold linked to an acetamide group.
- Molecular Formula : C₂₂H₂₀FN₃O₂
- Molecular Weight : ~377.42 g/mol
- Fluorine substitution at C6 improves metabolic stability and bioavailability compared to non-halogenated analogs .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |
|---|---|---|---|---|---|---|
| N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | C₆H₉N₃O₂ | 155.15 | -1 | 1 | 3 | 61.8 |
| N-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide | C₁₇H₁₇N₃O | 279.34 | ~2.5* | 1 | 3 | 61.8 |
| N-{4-[1-Acetyl-5-(4-methoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-acetamide | C₂₀H₂₁N₃O₃ | 351.41 | ~1.8* | 1 | 4 | 80.7 |
*Predicted values based on structural analogs.
Critical Analysis
- Bioavailability : The parent compound’s low molecular weight and moderate logP favor absorption, whereas bulkier analogs (e.g., Compound 21) may require formulation optimization .
- Activity-SAR Relationships : Electron-withdrawing groups (e.g., Cl, CN) enhance target affinity but may increase toxicity. Methoxy groups balance hydrophilicity and metabolic stability .
- Synthetic Feasibility : Simpler structures (e.g., the parent compound) are more scalable, while complex hybrids (e.g., tetrahydrocarbazoles) require specialized reagents .
Biological Activity
N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the acetamide group enhances its biological activity by influencing its interaction with biological targets.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Case Study: Antibacterial Evaluation
A study assessed the antibacterial activity of several pyrazole derivatives against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL, outperforming standard antibiotics like chloramphenicol .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 5 |
| Similar Derivative | S. aureus | 10 |
| Similar Derivative | P. aeruginosa | 15 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study: In Vivo Anti-inflammatory Study
In an experiment involving carrageenan-induced paw edema in rats, compounds structurally related to this compound showed significant reduction in edema compared to control groups. The study highlighted that the anti-inflammatory effect was dose-dependent .
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
3. Anticancer Activity
Emerging evidence suggests that pyrazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited an IC50 value of approximately 49.85 μM against A549 cells, indicating significant growth inhibition .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 49.85 |
| MCF7 | 55.20 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Cytokine Production : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
Q & A
Q. What are the common synthetic routes for preparing N-(1-Methyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, and what analytical methods confirm its purity?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, chalcone derivatives (5 mmol) react with hydrazine derivatives (e.g., 4-hydrazinyl benzene sulfonamide) in ethanol under reflux for 2 hours, followed by recrystallization to isolate the product . Key steps include:
- Reagents : Ethanol as solvent, hydrazine derivatives.
- Conditions : Reflux at elevated temperatures (exact temperature not specified in evidence).
- Purification : Recrystallization from ethanol.
Analytical confirmation involves: - HPLC for purity assessment (e.g., monitoring retention times and peak homogeneity) .
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity (e.g., characteristic peaks for acetamide and pyrazole moieties) .
- X-ray crystallography to resolve crystal packing and bond lengths (e.g., C–C bond lengths averaging 1.50 Å) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker AXS) at low temperatures (100 K) to minimize thermal motion .
- Structure Solution : Employing SHELXS/SHELXD for phase determination .
- Refinement : SHELXL iteratively refines atomic positions and thermal parameters, achieving R-factors as low as 0.042 .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to display atomic displacement .
Example data from : - R-factor : 0.042
- Mean C–C bond length : 1.50 Å
- Space group : P 1 (triclinic)
Advanced Research Questions
Q. How can tautomeric forms or conformational dynamics of this compound be analyzed in different solvents?
- Methodological Answer : Pyrazole derivatives often exhibit tautomerism. Strategies include:
- Variable-Temperature NMR : Observing proton shifts in solvents like DMSO-d₆ or CDCl₃ to detect keto-enol equilibria .
- X-ray Diffraction : Comparing crystal structures in polar vs. non-polar solvents to identify dominant tautomers .
- DFT Calculations : Modeling energy differences between tautomers using software like Gaussian (not directly cited but inferred from structural studies).
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies may arise from:
- Synthetic Variations : Impurities or regioselectivity issues (e.g., uses ethanol, while other methods may alter yields). Validate via HPLC and mass spectrometry .
- Bioassay Conditions : Standardize assays (e.g., IC₅₀ measurements under identical pH/temperature).
- Substituent Effects : Compare analogs (e.g., 4-nitrophenyl vs. 4-chlorophenyl groups in and ) to isolate structure-activity relationships (SAR).
Q. How is molecular docking used to predict interactions with biological targets?
- Methodological Answer : Docking studies (e.g., Autodock Vina or Glide) evaluate binding to targets like DNA polymerase or cholinesterase:
- Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro.
- Target Selection : Use PDB structures (e.g., 3KYG for DNA polymerase).
- Scoring Metrics : Docking scores (e.g., -9.1 kcal/mol in ) and interaction profiles (hydrogen bonds, π-π stacking).
Example findings: - Key Interactions : Sulfonamide groups form hydrogen bonds with active-site residues .
- Validation : Compare with experimental IC₅₀ values from enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
